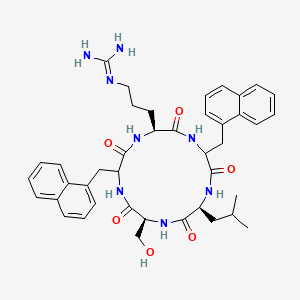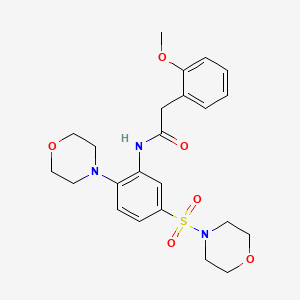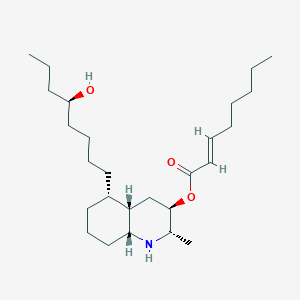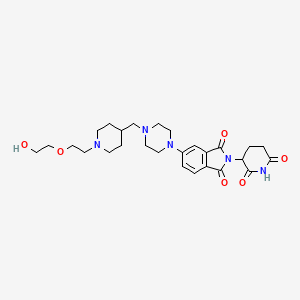
Carboxy-EG6-hexadecanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carboxy-EG6-hexadecanethiol is synthesized through a series of chemical reactions involving the introduction of ethylene glycol units and a thiol group. The synthesis typically involves the following steps:
Formation of the Polyethylene Glycol Chain: Ethylene glycol units are sequentially added to form a polyethylene glycol chain.
Attachment of the Hexadecanethiol Group: The thiol group is introduced at the end of the polyethylene glycol chain.
Carboxylation: The terminal hydroxyl group is converted to a carboxyl group to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified using techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Carboxy-EG6-hexadecanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alcohols or amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Carboxy-EG6-hexadecanethiol has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of Carboxy-EG6-hexadecanethiol involves the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group binds strongly to the gold surface, while the polyethylene glycol chain provides a hydrophilic environment. This arrangement prevents non-specific binding of proteins and other biomolecules, making it ideal for biosensor applications .
Comparación Con Compuestos Similares
Carboxy-EG6-hexadecanethiol is unique due to its combination of a long polyethylene glycol chain and a thiol group, which provides both hydrophilicity and strong binding to gold surfaces. Similar compounds include:
Carboxy-EG3-undecanethiol: Shorter polyethylene glycol chain, less hydrophilic.
Hydroxy-EG6-hexadecanethiol: Lacks the carboxyl group, limiting its reactivity.
Methoxy-EG6-hexadecanethiol: Contains a methoxy group instead of a carboxyl group, affecting its binding properties.
This compound stands out due to its optimal balance of hydrophilicity and reactivity, making it highly suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C30H60O9S |
|---|---|
Peso molecular |
596.9 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C30H60O9S/c31-30(32)29-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-28-40/h40H,1-29H2,(H,31,32) |
Clave InChI |
JFUYDMXTCVUDSZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)













